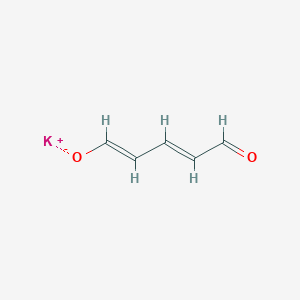

Potassium Glutaconate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(1E,3E)-5-oxopenta-1,3-dien-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.K/c6-4-2-1-3-5-7;/h1-6H;/q;+1/p-1/b3-1+,4-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNDXJVXBGERCI-LMFJUDGVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC=O)C=C[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C=O)\C=C\[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20422149 | |

| Record name | Potassium Glutaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40418-44-8 | |

| Record name | Potassium Glutaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20422149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymology and Biochemical Pathways Involving Glutaconate

Role of Glutaconate in Central Carbon Metabolism

Central carbon metabolism comprises the fundamental biochemical routes for energy production and the synthesis of biomass. uni-marburg.de Glutaconate metabolism is not a universal pathway but is significant in specific microbial metabolic contexts, where it integrates with core metabolic cycles.

The Citric Acid Cycle (TCA cycle) is a central hub in cellular metabolism. wikipedia.orgresearchgate.net Glutaconate's link to the TCA cycle is primarily through the intermediate α-ketoglutarate (also known as 2-oxoglutarate). wikipedia.orgproteopedia.orglibretexts.org In some anaerobic bacteria, pathways exist that can produce glutaconate from α-ketoglutarate, thereby creating a direct link to the TCA cycle. nih.govresearchgate.netchalmers.se This connection allows for the flow of carbon from the central metabolic pathway into specialized fermentation pathways and vice versa. For instance, in the fermentation of glutamate (B1630785), α-ketoglutarate is an intermediate that can be further metabolized through a pathway involving glutaconate. uni-marburg.denih.govresearchgate.net

The integration allows organisms to balance metabolic fluxes. When there is an excess of TCA cycle intermediates, carbon can be diverted towards pathways like glutaconate production. Conversely, intermediates from glutaconate-related pathways can be funneled back into the TCA cycle to support energy production or biosynthesis. proteopedia.orglibretexts.org

Glutaconate metabolism is intimately connected with the catabolism of certain amino acids, most notably glutamate and lysine (B10760008).

Glutamate: In several anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum, glutamate is fermented to ammonia, carbon dioxide, acetate, and butyrate. uni-marburg.denih.gov This fermentation proceeds via a pathway where glutamate is first converted to α-ketoglutarate. uni-marburg.denih.govresearchgate.net The α-ketoglutarate is then reduced and ultimately leads to the formation of glutaconyl-CoA, an activated form of glutaconate. nih.govresearchgate.netchalmers.se This establishes a direct metabolic route from glutamate to glutaconate.

Lysine: The degradation of lysine in many organisms proceeds through the saccharopine pathway, which ultimately produces α-ketoglutarate and acetyl-CoA. rupress.orgscielo.brnih.gov The first two steps of lysine catabolism involve the enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase, which together convert lysine and α-ketoglutarate into glutamate and α-aminoadipate semialdehyde. rupress.orgscielo.brwikipedia.orgwikipedia.org Further degradation of α-aminoadipate can lead to intermediates that are linked to the TCA cycle. The connection to glutaconate is established through the shared intermediate α-ketoglutarate, which is both a substrate in the initial step of lysine degradation and a key intermediate in the TCA cycle that can be converted to glutaconate in certain organisms. wikipedia.orgrupress.orgresearchgate.net

A defined anaerobic pathway for the production of glutaconate from the TCA cycle intermediate 2-oxoglutarate (α-ketoglutarate) has been characterized and even engineered into organisms like Escherichia coli. nih.govresearchgate.netchalmers.se This pathway involves a series of enzymatic steps:

Reduction to (R)-2-hydroxyglutarate: 2-oxoglutarate is reduced to (R)-2-hydroxyglutarate by the enzyme 2-hydroxyglutarate dehydrogenase (HgdH). nih.govresearchgate.net

Activation to (R)-2-hydroxyglutaryl-CoA: The (R)-2-hydroxyglutarate is then activated by the transfer of a coenzyme A (CoA) moiety. This reaction is catalyzed by Glutaconate-CoA transferase (GctAB), which uses a CoA donor like acetyl-CoA. nih.govchalmers.se

Dehydration to (E)-glutaconyl-CoA: (R)-2-hydroxyglutaryl-CoA is dehydrated to form (E)-glutaconyl-CoA. This step is catalyzed by the oxygen-sensitive enzyme 2-hydroxyglutaryl-CoA dehydratase (HgdAB), which often requires an activator protein (HgdC). nih.govresearchgate.net

Formation of Glutaconate: The resulting (E)-glutaconyl-CoA can then be converted to glutaconate.

This pathway effectively diverts carbon from the central metabolism at the level of 2-oxoglutarate to produce glutaconate. nih.govresearchgate.net

Connection to Amino Acid Metabolism, particularly Glutamate and Lysine

Glutaconate-CoA Transferase (EC 2.8.3.12)

Glutaconate-CoA transferase (GctAB) is a key enzyme in the metabolism of glutaconate and related compounds. nih.gov It belongs to the family of CoA-transferases and plays a crucial role in activating dicarboxylic acids by transferring a CoA group to them. nih.govwikipedia.org The enzyme from Acidaminococcus fermentans is a heterooctamer, composed of two different polypeptide chains, subunit A (gctA) and subunit B (gctB). nih.govnih.gov

The catalytic mechanism of Glutaconate-CoA transferase follows a ping-pong kinetic model. nih.gov This mechanism involves the formation of a covalent enzyme-CoA intermediate. nih.govfrontiersin.org The active site of the enzyme is located at the interface of subunits A and B, with a key catalytic glutamate residue (Glu54 on subunit B in A. fermentans) at the bottom of a funnel-shaped opening. nih.govnih.gov This glutamate residue is directly involved in catalysis by forming a transient thioester bond with the CoA moiety. nih.govresearchgate.net

Substrate Specificity

Glutaconate-CoA transferase exhibits a degree of substrate flexibility. While its preferential acceptor for the CoA group is (E)-glutaconate, it can also act on other substrates. nih.govqmul.ac.ukgenome.jp

| Substrate Class | Accepted Substrates | Rejected Substrates |

| Dicarboxylic Acids | (E)-Glutaconate, Glutarate | (Z)-Glutaconate, C4-dicarboxylic acids |

| Hydroxy Acids | (R)-2-Hydroxyglutarate | |

| Monocarboxylic Acids | Acrylate (B77674), Propionate |

This table summarizes the known substrate specificity of Glutaconate-CoA transferase from Acidaminococcus fermentans. nih.gov

A primary reaction catalyzed by Glutaconate-CoA transferase is the transfer of the CoA group from acetyl-CoA to (E)-glutaconate. nih.govwikipedia.orgqmul.ac.ukebi.ac.uk

In this reaction, acetyl-CoA serves as the CoA donor. The enzyme first accepts the CoA from acetyl-CoA, forming a covalent enzyme-CoA intermediate and releasing acetate. In the second step of the ping-pong mechanism, the enzyme-CoA intermediate transfers the CoA to (E)-glutaconate. nih.gov The product formed is specifically the 1-isomer of glutaconyl-CoA, where the thioester bond is conjugated with the double bond of the glutaconate backbone. nih.gov

Catalytic Mechanism and Substrate Specificity

Acceptors beyond (E)-Glutaconate: Glutarate, (R)-2-Hydroxyglutarate, Acrylate, Propionate

While (E)-glutaconate is the preferred substrate for GCT, the enzyme exhibits a degree of substrate promiscuity. nih.gov It can also utilize other carboxylates as CoA acceptors, including glutarate, (R)-2-hydroxyglutarate, acrylate, and propionate. nih.govexpasy.orgsigmaaldrich.com This broad substrate specificity allows the organism to adapt to different available carbon sources. However, the enzyme shows stereo- and regioselectivity, as it does not react with (Z)-glutaconate or C4-dicarboxylic acids. nih.govsigmaaldrich.com The ability of acrylate to serve as a CoA acceptor is also seen in other CoA-transferases, such as propionyl-CoA transferase. asm.org

Formation of Glutaconyl-1-CoA

The reaction catalyzed by GCT with (E)-glutaconate as the acceptor results in the specific formation of glutaconyl-1-CoA. nih.govqmul.ac.uk In this isomer, the thioester bond is conjugated with the double bond of the glutaconate backbone. nih.gov This contrasts with the reaction with (R)-2-hydroxyglutarate, where both possible isomers of the resulting CoA thioester are generated. nih.gov The formation of the enzyme-CoA thioester intermediate proceeds through an unstable anhydride (B1165640) species formed between the catalytic glutamate residue of the enzyme and the thioester linkage of the CoA donor. uniprot.org

Structural and Functional Relationships with Other CoA-Transferases

CoA-transferases are a diverse family of enzymes found across all domains of life, playing essential roles in various metabolic pathways. nih.govpdbj.org They share a common mechanistic feature: the formation of a covalent enzyme-CoA thioester intermediate. nih.govpdbj.org Based on their reaction mechanisms and amino acid sequences, CoA-transferases are categorized into different types. frontiersin.org

| Enzyme | Organism | Substrate(s) | Product(s) |

| Glutaconate CoA-transferase | Acidaminococcus fermentans | Acetyl-CoA, (E)-Glutaconate | Acetate, Glutaconyl-1-CoA |

| Propionate CoA-transferase | Clostridium propionicum | Propionyl-CoA, Lactate (B86563) | Propionate, Lactoyl-CoA |

| Succinyl-CoA:3-oxoacid CoA-transferase | Human mitochondria | Succinyl-CoA, 3-oxoacid | Succinate, 3-oxoacyl-CoA |

| Acetate CoA-transferase (YdiF) | Escherichia coli | Acetyl-CoA, various short-chain fatty acids | Acetate, corresponding acyl-CoAs |

Role in Styrene (B11656) and Butanoate Metabolism

Glutaconate CoA-transferase is a key enzyme in butanoate (butyrate) metabolism. wikipedia.orgwikipedia.org In this pathway, it facilitates the activation of glutaconate, a downstream product of fatty acid degradation, for further metabolism. wikipedia.org The enzyme's involvement has also been noted in the context of styrene degradation pathways. wikipedia.orggenome.jp While the direct role of GCT in styrene metabolism is less characterized, it is likely involved in processing intermediates generated from the breakdown of aromatic compounds.

Mutagenesis Studies and Enzyme Function Alteration

Site-directed mutagenesis studies have provided significant insights into the catalytic mechanism of GCT. The glutamate residue at position 54 of the β-subunit (βE54) is crucial for the CoA-transferase activity, as it forms the covalent CoA-ester intermediate. nih.gov Replacing this glutamate with aspartate (βE54D) dramatically alters the enzyme's function. nih.gov The CoA-transferase activity is nearly abolished, while a new acyl-CoA hydrolase activity emerges, capable of hydrolyzing glutaryl-CoA, acetyl-CoA, and 3-butenoyl-CoA. nih.gov This suggests that the aspartate carboxylate in the mutant acts as a general base, facilitating the attack of a water molecule on the thioester carbonyl. nih.gov Mutants where the glutamate is replaced by alanine (B10760859) (βE54A) or asparagine (βE54N) show neither CoA-transferase nor acyl-CoA hydrolase activity, highlighting the critical role of the carboxylate group at this position. nih.gov

Other Enzymes Interacting with Glutaconate or its Derivatives

Glutaconyl-CoA Decarboxylase

Glutaconyl-CoA decarboxylase (EC 7.2.4.5), found in anaerobic bacteria like Acidaminococcus fermentans and Clostridium symbiosum, is a biotin-dependent enzyme that catalyzes the decarboxylation of glutaconyl-CoA to crotonyl-CoA. wikipedia.orgnih.govfrontiersin.org This reaction is coupled to the electrogenic transport of sodium ions across the cell membrane, making it a key enzyme in energy conservation. frontiersin.orgresearchgate.net

The enzyme is a multi-subunit complex. nih.govfrontiersin.org In A. fermentans, it consists of four different subunits: Gcdα, Gcdβ, Gcdγ, and Gcdδ. nih.gov The Gcdα subunit acts as the carboxyltransferase, transferring the carboxyl group from glutaconyl-CoA to the biotin (B1667282) prosthetic group, which is covalently attached to the Gcdγ subunit. nih.gov The Gcdβ subunit then catalyzes the decarboxylation of the carboxybiotin, coupled to Na+ translocation. nih.gov The Gcdδ subunit likely anchors the complex to the membrane. nih.gov

Structural studies of the Gcdα subunit have revealed that the active site lies at the interface between two monomers. nih.gov Co-crystallization with the substrate analog glutaryl-CoA has provided a high-resolution model for substrate binding and catalysis, showing significant structural changes upon substrate binding. rcsb.org

| Enzyme | EC Number | Function | Key Features |

| Glutaconate CoA-transferase | 2.8.3.12 | Transfers CoA from a donor to glutaconate | Heterooctameric, forms a covalent enzyme-CoA intermediate |

| Glutaconyl-CoA decarboxylase | 7.2.4.5 | Decarboxylates glutaconyl-CoA to crotonyl-CoA | Biotin-dependent, Na+-translocating, multi-subunit complex |

2-Hydroxyglutaryl-CoA Dehydratase and its Activator

Investigating Alternative Metabolic Pathways and Shunts Related to Glutaconate

While the primary pathways involving glutaconate are linked to amino acid fermentation, there are indirect connections to glucose metabolism. nih.gov In some engineered metabolic pathways, intermediates from general metabolism, such as 2-oxoglutarate which is part of the citric acid cycle and connected to glucose metabolism, can be channeled into the glutaconate pathway. nih.gov For instance, recombinant E. coli have been engineered to produce glutaconate by expressing genes from glutamate-fermenting bacteria, starting from 2-oxoglutarate. nih.gov

In many organisms, the metabolism of glucose and glutamate are intertwined. nih.govnih.gov For example, in proliferating thymocytes, the addition of glucose can decrease the rate of glutamine utilization and its subsequent metabolism. nih.gov The products of glucose metabolism, such as pyruvate (B1213749), can also influence the metabolic fate of glutamate. nih.gov This interplay highlights the integrated nature of cellular metabolism, where the flux through one pathway can significantly affect another. The transport of glucose into cells is a regulated process, and once inside, it can enter various metabolic routes, including glycolysis and the pentose (B10789219) phosphate (B84403) pathway. researchgate.net

A key energy-conserving step in this pathway is the decarboxylation of glutaconyl-CoA to crotonyl-CoA, which is catalyzed by the membrane-bound enzyme glutaconyl-CoA decarboxylase. researchgate.net This enzyme utilizes the free energy released during decarboxylation to pump sodium ions (Na+) across the cell membrane, establishing an electrochemical gradient that can be used to drive ATP synthesis. researchgate.netresearchgate.net

The evolution of metabolic pathways is a complex process that has allowed organisms to adapt to diverse environmental conditions and utilize various substrates for energy and biosynthesis. mdpi.comnih.gov Several hypotheses have been proposed to explain the origin and evolution of these pathways, including the retrograde hypothesis, the patchwork hypothesis, and the semi-enzymatic theory. nih.govuv.es

The patchwork hypothesis, which suggests that metabolic pathways were assembled by recruiting primitive enzymes with broad substrate specificities, is strongly supported by genomic and experimental data. nih.gov Gene duplication and subsequent divergence have played a major role in creating new metabolic capabilities. nih.gov

The glutaconate pathway, with its reliance on oxygen-sensitive radical enzymes, likely evolved in an anaerobic environment. frontiersin.org The enzymes involved, such as the 2-hydroxyglutaryl-CoA dehydratase, are highly specialized and part of a complex system that includes activators and specific cofactors. oup.com The evolutionary origin of such complex enzymatic machinery is a topic of ongoing research. The presence of similar radical-based mechanisms in other metabolic pathways suggests a common evolutionary ancestry for these types of chemical transformations. researchgate.net The evolution of metabolic pathways is not just about the emergence of new enzymes but also about the integration of these pathways into the broader metabolic network of the cell, including connections to energy metabolism and the synthesis of essential biomolecules. nih.govnews-medical.net

Analytical Methodologies for Glutaconate and Its Metabolites in Research

Spectrophotometric Assays

Spectrophotometric assays are fundamental techniques that measure the concentration of a substance by quantifying its absorption of light at a specific wavelength. who.int These methods are often based on the color change of a reaction product (colorimetric) or the intrinsic ability of a compound to absorb ultraviolet (UV) light. who.int In the context of glutaconate metabolism, spectrophotometric assays are typically enzyme-coupled, where the reaction of interest is linked to a secondary reaction that produces a detectable change in light absorbance.

For instance, the activity of enzymes involved in glutaconate pathways, such as 2-hydroxyglutaryl-CoA dehydratase, can be determined by monitoring the change in absorbance of a cofactor like NADH. figshare.comucla.edu In one specific application, the activities of enzymes like 2-hydroxyglutarate dehydrogenase (HgdH), glutaconate CoA-transferase (GctAB), and HgdCAB were determined using spectrophotometric assays to confirm their successful expression in recombinant organisms engineered to produce glutaconate. nih.gov These assays often serve as a rapid and accessible method for initial screening and enzyme characterization. core.ac.ukasm.org

| Assay Type | Principle | Application in Glutaconate Research |

| Enzyme-Coupled Assay | Links the target reaction to a secondary, color-producing or UV-absorbing reaction (e.g., oxidation/reduction of NAD(P)H). | Measuring the specific activities of enzymes in the glutaconate metabolic pathway, such as HgdH and GctAB. nih.gov |

| Direct UV Spectrophotometry | Measures the intrinsic absorbance of a compound at a specific UV wavelength. | Can be used for qualitative estimation, though less specific than other methods. who.int |

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shimadzu.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It relies on high-pressure pumps to pass a liquid solvent (the mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (the stationary phase). shimadzu.comwikipedia.org

In glutaconate research, HPLC is a cornerstone for quantification. A common method involves using a C18 reverse-phase column with a UV detector. nih.gov For example, glutaconate production in recombinant E. coli has been successfully quantified using HPLC at 50°C on a C18 column with a mobile phase of 20 mM sulfuric acid and UV detection at 205 nm. nih.govresearchgate.net This method allows for the direct measurement of glutaconate concentrations in culture media, providing crucial data for metabolic engineering studies. nih.gov HPLC systems can also be equipped with other detectors, such as electrochemical detectors, for enhanced sensitivity and specificity in analyzing related metabolites like glutamate (B1630785) and glutamine. nih.govnih.gov

For highly polar or ionic compounds like glutaconate that show poor retention on standard reverse-phase columns, Reverse-Phase Ion-Pair HPLC is an effective alternative. technologynetworks.com This technique adds an ion-pairing reagent to the mobile phase. technologynetworks.comchromatographyonline.com This reagent is a large ionic molecule with a charge opposite to the analyte and a hydrophobic region. It forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase like C8 or C18. technologynetworks.com

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium, are common ion-pairing reagents for acidic analytes like glutaconate. chromatographyonline.comtcichemicals.com A method developed for the analysis of intracellular metabolites utilizes 10 mM tributylamine (B1682462) (TBA) as an ion-pairing agent in the mobile phase for separating anionic compounds on a C18 column. sciex.com This approach is particularly valuable for metabolomics studies where a broad range of polar and charged intermediates need to be analyzed simultaneously. sciex.com

| HPLC Technique | Principle | Ion-Pairing Reagent Example (for Glutaconate) |

| Standard Reverse-Phase HPLC | Separation based on hydrophobicity. Analytes partition between a polar mobile phase and a non-polar stationary phase. wikipedia.org | Not applicable. |

| Reverse-Phase Ion-Pair HPLC | An ion-pairing reagent in the mobile phase forms a neutral complex with the charged analyte, increasing its retention on a non-polar stationary phase. technologynetworks.com | Tributylamine (TBA) sciex.com, Tetrabutylammonium (TBA) salts. chromatographyonline.comtcichemicals.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. metbio.netazolifesciences.com It is a benchmark technique for profiling organic acids in biological samples. nih.govfrontiersin.org Because organic acids like glutaconate are typically non-volatile, a crucial derivatization step is required to convert them into volatile compounds suitable for GC analysis. nih.gov This commonly involves trimethylsilylation, which replaces acidic protons on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nih.govresearchgate.net

The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. metbio.net As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for identification, while the peak area in the chromatogram is used for quantification. azolifesciences.commdpi.com GC-MS offers high sensitivity and specificity, enabling the detection of a wide array of metabolites in complex samples like urine or plasma. metbio.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool in metabolomics for the comprehensive analysis of metabolites in biological samples. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.com Unlike GC-MS, LC-MS can often analyze polar and non-volatile compounds like glutaconate directly, without the need for derivatization. nih.gov

In a typical LC-MS/MS workflow, metabolites are first separated by an LC column. The eluent is then introduced into the mass spectrometer's ion source, where molecules are ionized. In a tandem mass spectrometer (like a triple quadrupole), a specific precursor ion (e.g., the molecular ion of glutaconate) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity, making it ideal for targeted quantitative analysis of low-abundance metabolites in complex biological matrices. sciex.com This method has been successfully applied to measure the absolute levels of intracellular metabolites, including intermediates of the citric acid cycle and amino acid metabolism. sciex.com

| Technique | Sample Volatility Requirement | Derivatization | Key Advantage |

| GC-MS | Must be volatile or made volatile. nih.gov | Required (e.g., trimethylsilylation). nih.gov | High chromatographic resolution and extensive, standardized spectral libraries for identification. azolifesciences.comfrontiersin.org |

| LC-MS/MS | No volatility requirement. nih.gov | Often not required. | High sensitivity and specificity for analyzing polar and non-volatile compounds in their native state. sciex.comcreative-proteomics.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Enzymatic Determination Methods

Enzymatic determination methods leverage the high specificity of enzymes to quantify a particular substrate. nih.govcore.ac.uk These assays are based on the principle that an enzyme catalyzes a specific reaction, and the rate of this reaction or the amount of product formed is proportional to the concentration of the substrate.

For glutaconate, a coupled enzymatic assay has been developed for its precise determination in research samples. nih.gov This method involves a series of enzymatic reactions:

Glutaconate CoA-transferase activates glutaconate to glutaconyl-CoA.

Glutaconyl-CoA decarboxylase converts glutaconyl-CoA to crotonyl-CoA.

The NADPH-dependent crotonyl-CoA carboxylase/reductase then reduces crotonyl-CoA, a reaction that consumes NADPH.

The concentration of glutaconate is determined by measuring the decrease in NADPH concentration spectrophotometrically at 340 nm. nih.gov The high specificity of the enzymes involved ensures accurate quantification of glutaconate, even in complex mixtures like cell culture supernatants. nih.gov However, researchers must be cautious as some compounds can interfere with the auxiliary enzymes used in coupled assays. For example, glutaconate itself has been shown to inhibit methylaspartase, an auxiliary enzyme used in a standard assay for glutamate mutase, necessitating the development of alternative assay methods. scirp.org

Untargeted Metabolomics for Glutaconate Profiling

Untargeted metabolomics is a comprehensive analytical approach used to globally profile a wide array of small-molecule metabolites in a biological sample without a preconceived bias. creative-proteomics.commetabolon.comevotec.com This hypothesis-generating technique provides a snapshot of the metabolome, which can reveal unexpected metabolic changes and novel biomarkers associated with physiological or pathological states. creative-proteomics.comevotec.com The primary technologies underpinning untargeted metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with MS-based techniques being more common due to their high sensitivity and specificity. creative-proteomics.com

In the context of glutaconate and its related metabolites, untargeted metabolomics is particularly valuable for studying inborn errors of metabolism (IEMs), such as Glutaric Aciduria Type 1 (GA-1). nih.govnih.gov GA-1 is a metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, leading to the accumulation of metabolites like glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid. nih.gov Untargeted analysis of biological samples, such as plasma, urine, or dried blood spots, can identify these and other significantly altered metabolites, offering insights into disease mechanisms and potential new biomarkers. nih.govtsijournals.com

A common workflow involves the use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). nih.govwikipedia.org Liquid chromatography first separates the complex mixture of metabolites in a sample. wikipedia.orgthermofisher.com The separated components then enter the mass spectrometer, which measures the mass-to-charge ratio of the ionized molecules, allowing for their identification and relative quantification. wikipedia.orgillinois.edu In a recent study on newborns with transiently elevated glutarylcarnitine (B602354) (a marker for GA-1), untargeted metabolomics using LC-HRMS identified 155 endogenous metabolites that showed significant variations compared to a control group, highlighting its power to find alternative biomarkers for more accurate diagnosis. nih.gov This approach can help differentiate true cases of GA-1 from conditions that mimic its biochemical profile, thereby improving diagnostic accuracy. nih.gov

The data generated from untargeted metabolomics can be used to create disease-specific metabolite networks, which can help in the automated and accurate diagnosis of various IEMs. nih.govresearchgate.net For example, a computational method was able to accurately diagnose 16 different IEMs, including glutaric acidemia type 1, by analyzing the patterns of metabolite perturbations in plasma samples. nih.govresearchgate.net

Advancements in Potassium Detection Relevant to Biological Studies

The accurate measurement of potassium (K+) is crucial in numerous biological and clinical studies. Several analytical techniques have been developed and refined for this purpose, each with distinct principles and applications.

Ion-Selective Electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. nih.govutwente.nlrsc.org A potassium ISE system consists of a K+-selective working electrode and a reference electrode, which, when immersed in a sample, generate a voltage difference that correlates with the potassium ion concentration. rsc.org These electrodes are widely used in clinical chemistry to measure potassium levels in biological fluids like blood, plasma, and urine. nih.govutwente.nl

Recent advancements have focused on the miniaturization and improvement of ISEs, leading to the development of solid-state sensors. nih.gov These sensors replace the traditional internal liquid solution with solid contact materials, such as conducting polymers, which facilitates their use in point-of-care (POC) devices. nih.govrevistanefrologia.com These miniaturized, solid-state ISEs offer several advantages, including the need for only a small sample volume (a single drop of blood), rapid response times (often less than a minute), and suitability for on-site analysis. nih.govrevistanefrologia.com Research has demonstrated a strong correlation between results from POC devices using ISE technology and those from standard laboratory reference methods. revistanefrologia.com Improvements in the stability, selectivity, and durability of these electrodes continue to expand their applications in biomedical research and diagnostics. nih.govresearchgate.net

Flame photometry is an atomic emission spectroscopic technique used for the quantitative determination of alkali and alkaline earth metals, including potassium. mrclab.comjove.com The principle of this method is based on the characteristic light emission that occurs when metal ions are introduced into a flame. mrclab.comjove.com When a sample solution containing potassium is aspirated into a flame, the heat causes the solvent to evaporate and the potassium compounds to dissociate into free atoms. jove.com These atoms are then excited to a higher energy level by the flame's thermal energy. jove.com As the excited atoms return to their stable, ground state, they emit light of a specific wavelength, which is unique to potassium. jove.com

The intensity of the emitted light is directly proportional to the concentration of the potassium in the sample, particularly at lower concentrations. jove.com A photodetector measures this light intensity, which is then compared to the intensity produced by standard solutions of known potassium concentrations to determine the amount of potassium in the unknown sample. Flame photometry has long been a reference method in clinical chemistry for measuring electrolytes like sodium and potassium in serum and urine. jocpr.comoup.com While it is a reliable and well-established technique, it is generally more time-consuming and involves more manual steps compared to automated ISE methods. jocpr.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace and ultra-trace concentrations. nih.gov In ICP-MS, the sample is introduced into a high-temperature argon plasma (an ionized gas) that atomizes and ionizes the components of the sample. nih.gov The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. nih.gov

ICP-MS offers exceptional sensitivity and a wide linear dynamic range for quantifying potassium in various biological matrices, including serum, urine, and tissues. international-pharma.comnih.govresearchgate.net This method has been successfully validated for the quantification of potassium in human urine to support bioequivalence studies. international-pharma.com One of the key advantages of ICP-MS is its ability to perform isotopic analysis, which can be used in isotope dilution studies for high-accuracy measurements. nih.govacs.org Recent advancements, such as operating in "cold plasma" mode or using high-resolution instruments, help to minimize spectroscopic interferences (e.g., from argon), further enhancing the accuracy and reliability of potassium measurements in complex biological samples. acs.org Studies comparing ICP-MS with standard quantification methods for key serum minerals, including potassium, have shown good agreement between the techniques. researchgate.net

Data Tables

Table 1: Comparison of Analytical Methods for Potassium Detection in Biological Samples

| Feature | Ion-Selective Electrodes (ISEs) | Flame Photometry | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |

|---|---|---|---|

| Principle | Potentiometric measurement of ion activity using a selective membrane. rsc.org | Atomic emission spectroscopy; measures light emitted by excited atoms in a flame. mrclab.comjove.com | Mass spectrometry; measures the mass-to-charge ratio of ions generated by a high-temperature plasma. nih.gov |

| Common Sample Types | Whole blood, plasma, serum, urine, sweat, interstitial fluid. nih.govutwente.nlrsc.org | Serum, urine. mrclab.comoup.com | Serum, urine, whole blood, tissues. international-pharma.comresearchgate.netacs.org |

| Key Advantages | Rapid analysis, potential for miniaturization (POC devices), direct measurement in undiluted samples. nih.govrevistanefrologia.com | Well-established reference method, reliable for alkali metals. jocpr.comoup.com | Very high sensitivity, wide dynamic range, isotopic analysis capability, multi-element analysis. nih.govinternational-pharma.comacs.org |

| Key Limitations | Potential for drift, requires calibration. jocpr.com | Time-consuming, requires sample dilution, potential for self-absorption at high concentrations. jove.comjocpr.com | Higher equipment cost, potential for spectroscopic interferences. nih.gov |

Biomedical and Translational Research Implications of Glutaconate

Glutaconate in Neurological Disorders and Inborn Errors of Metabolism

Glutaconate is a metabolite that accumulates in certain inborn errors of metabolism, which are genetic disorders that disrupt normal metabolic processes. researchgate.nethmdb.caorpha.net Its presence, often alongside other accumulating compounds, is implicated in the neurological damage characteristic of these conditions. researchgate.nethmdb.ca

Glutaric Acidemia Type 1 (GA1)

Glutaric Acidemia Type 1 (GA1) is an autosomal recessive inherited metabolic disorder. medicover-genetics.com It is considered a cerebral organic aciduria, a type of disorder primarily affecting the brain. clinicforspecialchildren.orgcocukmetabolizma.com Without treatment, over 80% of affected children suffer from striatal degeneration before the age of two. clinicforspecialchildren.org

GA1 is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH). frontiersin.orgnih.govwikipedia.org This enzyme plays a crucial role in the breakdown pathway of the amino acids lysine (B10760008), hydroxylysine, and tryptophan. frontiersin.orgwikipedia.orgmedlineplus.gov The GCDH gene, which provides the instructions for making this enzyme, is located on chromosome 19p13.2. orpha.netnih.gov Mutations in this gene lead to the enzyme's deficiency. medlineplus.gov The conversion of glutaryl-CoA to crotonyl-CoA is a two-step process involving dehydrogenation and decarboxylation. frontiersin.orgnih.gov A defective GCDH enzyme is unable to effectively metabolize glutaryl-CoA to crotonyl-CoA. frontiersin.org

The deficiency of GCDH leads to the buildup of several metabolic by-products. nih.gov These include glutaric acid, 3-hydroxyglutaric acid, glutaconic acid, and glutaryl-CoA. researchgate.nethmdb.caorpha.netnih.govhmdb.ca These substances accumulate in various tissues and body fluids, including blood, urine, and cerebrospinal fluid. researchgate.netnih.gov The accumulation of these metabolites, particularly glutaric acid and 3-hydroxyglutaric acid, is a hallmark of GA1. researchgate.net This accumulation can lead to secondary carnitine deficiency as the body uses carnitine to detoxify these organic acids. hmdb.cawikipedia.orghmdb.ca

| Accumulating Metabolite | Affected Fluids/Tissues | Associated Consequences |

|---|---|---|

| Glutaric Acid | Urine, Blood, Cerebrospinal Fluid, Brain | Neurotoxicity, Metabolic Acidosis |

| 3-Hydroxyglutaric Acid | Urine, Blood, Cerebrospinal Fluid, Brain | Neurotoxicity, Excitotoxicity, Secondary Carnitine Deficiency |

| Glutaconic Acid | Urine, Tissues | Neurotoxicity, Excitotoxicity |

| Glutaryl-CoA | Tissues | Precursor to other accumulating metabolites |

The accumulation of glutaric acid and its derivatives is believed to be neurotoxic. hmdb.cafrontiersin.org The neurotoxicity of glutaconic acid is thought to involve an excitotoxic mechanism where it overactivates N-methyl-D-aspartate (NMDA) receptors. hmdb.canih.gov This overactivation can lead to excitotoxic cell damage and is implicated in the striatal degeneration seen in children with GA1. researchgate.nethmdb.ca 3-hydroxyglutaric acid is also thought to induce cell death through the activation of NMDA receptors. researchgate.net In organotypic slice cultures from rat brains, 3-hydroxyglutaric acid, but not glutaric or glutaconic acids, caused neurodegeneration by activating NMDA receptors. scispace.com The primary pathological finding in GA1 is the loss of gamma-aminobutyric acid (GABA)-containing neurons and gliosis in the basal ganglia. nih.gov

The accumulation of metabolites in GA1 can disrupt the balance of neurotransmitters in the brain. researchgate.net Glutarate, glutaconate, and β-hydroxyglutarate have been shown to be competitive inhibitors of brain glutamate (B1630785) decarboxylase, the enzyme responsible for synthesizing GABA from glutamate. familiasga.com This inhibition could explain the neurological symptoms of the disorder. familiasga.com The disruption of the glutamatergic and GABAergic systems can lead to an imbalance between excitatory and inhibitory neurotransmission. researchgate.net

The glutamate/GABA-glutamine cycle is a critical process for maintaining synaptic homeostasis, involving the metabolic coupling of neurons and astrocytes. nih.govnih.gov In this cycle, astrocytes take up glutamate and GABA and convert them to glutamine, which is then returned to neurons to serve as a precursor for glutamate and GABA synthesis. nih.govnih.gov Glutamine is a common precursor for both glutamate and GABA biosynthesis. The accumulation of organic acids in GA1 can interfere with this cycle. Glutamate can be formed from α-ketoglutarate, an intermediate in the Krebs cycle, and its metabolism is closely linked to cellular energy production. frontiersin.org A major pathway for removing glutamate is its conversion to glutamine. mdpi.com

Neurotoxicity and Excitotoxic Mechanisms

Mitochondrial Dysfunction and Metabolite Alterations

The accumulation of specific metabolites in certain genetic disorders is linked to mitochondrial dysfunction. In glutaric acidemia type 1 (GA1), a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) leads to the buildup of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutaconic acid. rarediseases.orgjcimcr.orgmdpi.comresearchgate.netnih.govawmf.org These compounds, particularly GA and 3-OH-GA, are considered neurotoxic and accumulate within the brain. rarediseases.orgfamiliasga.com This accumulation can impair mitochondrial energy metabolism. ahajournals.org

Mitochondria are central to cellular energy production through processes like the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and oxidative phosphorylation. portlandpress.comfrailtyscience.org The buildup of toxic metabolites in GA1 can disrupt these pathways. ahajournals.org For instance, metabolomic studies have identified reductions in key TCA cycle intermediates, such as alpha-ketoglutarate, succinate, fumarate, and malate, in models of mitochondrial dysfunction, which can also involve glutaconate. ahajournals.org This disruption in the TCA cycle and other mitochondrial processes can lead to decreased ATP production, the primary energy currency of the cell. frailtyscience.orgnih.gov Furthermore, mitochondrial dysfunction is often associated with increased production of reactive oxygen species (ROS), which can cause cellular damage. frailtyscience.org In some contexts, cells with mitochondrial defects show an increased reliance on glutamine metabolism as a compensatory mechanism. nih.govnih.gov

Therapeutic Strategies and Potential of Glutaconate-Related Compounds

Potential Therapeutic Applications for Glutaric Acidemia Type 1

The cornerstone of treatment for glutaric acidemia type 1 (GA1) is early diagnosis, often through newborn screening, followed by immediate and lifelong metabolic management. rarediseases.orgjcimcr.orgfrontiersin.orgnih.gov The primary therapeutic goal is to reduce the accumulation of toxic metabolites derived from the amino acids lysine and tryptophan. awmf.orgjci.org

This is achieved through a multi-faceted approach:

Low-Lysine Diet: A strict diet that restricts the intake of lysine is fundamental to treatment. rarediseases.orgmdpi.comawmf.orgnih.govjci.org This involves limiting natural protein and using special lysine-free, tryptophan-reduced amino acid formulas to ensure adequate nutrition without providing the precursors to toxic metabolites. mdpi.comawmf.orgfrontiersin.org

Carnitine Supplementation: L-carnitine is administered to help detoxify glutaric acid by converting it to glutarylcarnitine (B602354), which can be more easily excreted in the urine. mdpi.comnih.govfrontiersin.orgnih.govjci.orgnih.govnih.gov This also helps to prevent a secondary carnitine deficiency. jci.orgnih.gov

Emergency Treatment: During times of metabolic stress, such as infections or fever, aggressive emergency protocols are implemented. rarediseases.orgfrontiersin.orgnih.govjci.org This typically involves high-energy intake, often through intravenous glucose, to prevent catabolism (the breakdown of body proteins), which would release more lysine and tryptophan. jci.org

While this combined therapy has significantly improved outcomes and reduced mortality, it is not always completely effective, and some patients may still experience neurological damage. nih.govjci.org This has led to research into novel therapeutic strategies, including gene therapy, to provide a more definitive treatment. nih.gov

Modulation of Amino Acid Transport as a Therapeutic Approach

Given that the toxic metabolites in GA1 originate from the breakdown of lysine, controlling the amount of lysine that enters the brain is a key therapeutic concept. jci.org Research has shown that blocking the uptake of lysine into the brain can reduce the production of glutaric acid, leading to less brain injury and increased survival in animal models. jci.org This highlights the potential of modulating amino acid transporters as a therapeutic strategy. researchgate.net

Amino acid transporters are proteins that control the movement of amino acids across cell membranes. researchgate.netmdpi.com Targeting these transporters is being explored for various diseases, including metabolic and neurological disorders. researchgate.netnumberanalytics.comfrontiersin.org Strategies could involve:

Inhibiting Uptake: Developing drugs that specifically block the transporters responsible for carrying lysine into the brain. jci.org For example, the compound homoarginine has been shown to compete with lysine for brain uptake. jci.org

While the pharmacology of amino acid transporters is still a developing field, they represent a promising target for creating more effective therapies for disorders like GA1. researchgate.net

Targeting Metabolic Pathways for Disease Intervention

A fundamental approach to treating inborn errors of metabolism is to directly intervene in the affected metabolic pathways. mdpi.comnumberanalytics.com For glutaric aciduria type 1, this involves strategies beyond simply limiting substrate intake.

Other strategies for intervening in metabolic pathways include:

Enzyme Inhibitors: Developing small molecules that inhibit enzymes involved in producing harmful metabolites. numberanalytics.com

Modulating Sensing Pathways: Targeting cellular pathways that sense amino acid levels, such as the mTOR pathway, which is a central regulator of cell metabolism and growth. numberanalytics.comfrontiersin.orgfrontiersin.org

Gene Therapy: Introducing a correct copy of the defective gene (in this case, GCDH) to restore normal enzyme function. nih.gov Studies using adeno-associated virus (AAV) vectors to deliver the GCDH gene to the central nervous system have shown promise in mouse models of GA1. nih.gov

These approaches aim to correct the metabolic imbalance at a more fundamental level than dietary management alone.

Role of Potassium in Neurological Function and Metabolism in Disease Contexts

Potassium is an essential mineral and electrolyte, crucial for the normal functioning of cells throughout the body, particularly in the nervous system and muscles. msdmanuals.comwebmd.com It is the primary intracellular cation, and the concentration gradient of potassium across cell membranes is vital for establishing the resting membrane potential of neurons. numberanalytics.comoup.commdpi.combasicmedicalkey.com This electrical potential is the basis for nerve impulse transmission (action potentials) and synaptic communication between nerve cells. numberanalytics.comguavahealth.comdrinkharlo.com Potassium channels, a diverse group of membrane proteins, precisely regulate the flow of potassium ions, which is essential for processes ranging from thought and decision-making to muscle contraction. webmd.comnumberanalytics.comguavahealth.com

Potassium Imbalance and Metabolic Dysregulation

Maintaining potassium homeostasis is critical, as both high (hyperkalemia) and low (hypokalemia) blood potassium levels can have severe consequences, including life-threatening cardiac arrhythmias. msdmanuals.comnih.gov There is a complex interplay between potassium levels and metabolic regulation. slideshare.netphysiology.org

Key interactions include:

Insulin (B600854) and Glucose Metabolism: Insulin plays a key role in potassium homeostasis by stimulating the uptake of potassium into muscle and liver cells. mdpi.commedscape.com Conversely, low potassium levels (hypokalemia) can impair insulin secretion from the pancreas and lead to glucose intolerance. medscape.comnih.gov

Renal Function: The kidneys are the primary regulators of potassium balance, adjusting excretion to match dietary intake. msdmanuals.combasicmedicalkey.com Chronic kidney disease can impair this function, leading to potassium imbalances. mdpi.com Hypokalemia itself can also cause functional and structural changes in the kidneys. nih.gov

Acid-Base Balance: Potassium is involved in maintaining the body's acid-base equilibrium. mdpi.comslideshare.net For example, metabolic acidosis can affect how the kidneys handle potassium. physiology.org

Neuromuscular Function: Disorders of potassium balance can profoundly affect the neuromuscular system, causing muscle weakness, cramps, and in severe cases, paralysis. basicmedicalkey.comnih.govnih.gov

In states of metabolic dysregulation, such as obesity, factors like insulin resistance and overactivation of the renin-angiotensin-aldosterone system can contribute to potassium imbalances, particularly hypokalemia. mdpi.com Therefore, managing potassium levels is an important consideration in a wide range of clinical and disease contexts.

Relationship with Neurological Disorders, e.g., Epilepsy

Glutaconate, the organic anion component of potassium glutaconate, has been implicated in the pathophysiology of certain neurological disorders. Its association is primarily understood through the lens of inborn errors of metabolism where glutaconic acid accumulates in the body. Chronically high levels of glutaconic acid are linked to glutaric aciduria type I (GA1), an inherited metabolic disorder. hmdb.ca This condition is characterized by the accumulation of glutaric acid, 3-hydroxyglutaric acid, and glutaconic acid. familiasga.com Patients with GA1 can present with a range of neurological symptoms, including dystonia, athetosis, and intermittent metabolic acidemia. familiasga.com

The neurotoxic effects of glutaconic acid are believed to stem from multiple mechanisms. One significant proposed mechanism is the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excitotoxicity and potential degeneration of striatal neurons. hmdb.ca Another key finding is that glutaconic acid acts as a competitive inhibitor of the enzyme glutamate decarboxylase (GAD) in the brain. familiasga.com GAD is responsible for catalyzing the conversion of glutamate to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. familiasga.com By inhibiting GAD, glutaconate can disrupt the delicate balance between excitatory and inhibitory signaling, which may explain some of the neurological symptoms observed in related disorders. familiasga.com While glutaconic acid itself has been studied, related compounds like 3-methylglutaconic acid are associated with 3-methylglutaconic aciduria, a condition that can present with poorly controlled epilepsy. researchgate.net

The brain's intricate environment requires precise regulation of electrolytes for proper function, and disturbances in these concentrations can lead to neurological manifestations, including seizures. nih.gov Ion channels, which regulate the flow of ions like potassium, are fundamental to generating electrical signals in neurons. frontiersin.org Dysfunction of these channels is a known cause of various neurological disorders. frontiersin.org Specifically, the potassium-chloride co-transporter KCC2, which is critical for inhibitory neurotransmission, has become a therapeutic target for conditions involving neuronal hyperexcitability, such as epilepsy. frontiersin.org Furthermore, a deficiency in hippocampal glutamine synthetase, an enzyme that metabolizes the excitatory neurotransmitter glutamate, has been shown to cause recurrent seizures in animal models, highlighting the critical role of glutamate pathway metabolism in epilepsy. nih.govnih.gov

| Metabolite/Factor | Associated Disorder | Proposed Neurological Impact | References |

|---|---|---|---|

| Glutaconic Acid | Glutaric Aciduria Type I (GA1) | Acts as a neurotoxin; competitively inhibits brain glutamate decarboxylase (GAD), potentially reducing GABA levels. familiasga.com Overactivates NMDA receptors, causing excitotoxicity. hmdb.ca | hmdb.cafamiliasga.com |

| 3-Methylglutaconic Acid | 3-Methylglutaconic Aciduria | Associated with epilepsy that responds poorly to treatment. researchgate.net | researchgate.net |

| Glutamine Synthetase (Deficiency) | Mesial Temporal Lobe Epilepsy (MTLE) / Glioblastoma | Deficiency leads to an excess of extracellular glutamate, causing recurrent seizures. nih.govnih.gov | nih.govnih.gov |

| KCC2 Co-transporter (Hypofunction) | Epilepsies, Chronic Pain, Neurodevelopmental Disorders | Leads to an imbalance in neuronal excitation/inhibition, causing hyperexcitability. frontiersin.org | frontiersin.org |

Potassium Channels and Cancer Metabolism (Warburg Effect)

The metabolic landscape of cancer cells is often fundamentally different from that of normal cells. A key feature of this alteration is the Warburg effect, which describes the phenomenon where cancer cells preferentially utilize glycolysis for energy production over oxidative phosphorylation, even when oxygen is plentiful. imrpress.commdpi.com This metabolic switch is not merely a byproduct of malignant transformation but is considered a hallmark of cancer that supports rapid cell growth and proliferation by providing energy and essential biosynthetic precursors. imrpress.comnih.gov The process results in increased glucose uptake and the production of lactate (B86563), contributing to an acidic tumor microenvironment. nih.govnih.gov

Potassium (K+) channels, a diverse group of membrane proteins that regulate the flow of potassium ions, have emerged as critical players in shaping the biology of cancer cells, including their metabolic reprogramming. nih.govdovepress.com Alterations in the function or expression of K+ channels can promote several hallmarks of cancer, such as proliferation, resistance to apoptosis, and metabolic changes. dovepress.com Research has revealed complex connections between ion channels, metabolic pathways, and oncogenic signaling in cancer. nih.govnih.gov

Several types of potassium channels have been directly implicated in modulating cancer metabolism and promoting the Warburg phenotype:

Large-conductance Ca2+ activated K+ channel (BKCa) : Recent studies have shown that a subpopulation of these channels located in the mitochondria can reprogram breast cancer cells toward the Warburg phenotype, thereby promoting tumor growth. elifesciences.org

Two-pore domain K+ channels (K2P) : The K2P3.1 (TASK-1) channel has been shown to influence glucose metabolism in lung cancer cells. nih.gov Overexpression of K2P3.1 led to reduced glucose uptake and a lower rate of lactate production. nih.gov

Voltage-gated K+ channels (Kv) : Hypoxia, a common feature of the tumor microenvironment, can inhibit several Kv channels (e.g., Kv1.2, Kv1.5, Kv2.1). mdpi.com This inhibition can lead to membrane depolarization and has been linked to the regulation of hypoxia-inducible factor 1 (HIF-1), a key transcription factor that drives aerobic glycolysis. mdpi.com

ATP-sensitive K+ (KATP) channels : Found in both plasma and mitochondrial membranes, KATP channels link cellular metabolic status to electrical activity. mdpi.com Their activity is influenced by ATP levels, and they play a role in cancer cell proliferation and survival. mdpi.com

Pyruvate (B1213749) Kinase (PK) and K+ : The M2 isoform of pyruvate kinase (PKM2) is highly expressed in tumors and acts as a metabolic switch promoting the Warburg effect. nih.gov The activity of pyruvate kinase requires potassium ions, highlighting a direct role for intracellular K+ concentration in regulating a key glycolytic enzyme. nih.govmdpi.com

While the role of potassium channels in cancer metabolism is an active area of research, the direct involvement of the glutaconate molecule in the Warburg effect is less characterized. Glutaconate is known as a metabolite in certain bacterial fermentation pathways and as an intermediate in the metabolism of the amino acid lysine in the form of glutaconyl-CoA. ebi.ac.uknih.gov Its role as a dicarboxylic acid places it within the broad context of cellular metabolism, but a specific function in regulating the Warburg effect via potassium channels has not been established. nih.gov

| Potassium Channel / Factor | Cancer Type / Context | Role in Cancer Metabolism (Warburg Effect) | References |

|---|---|---|---|

| BKCa (KCa1.1) | Breast Cancer | Mitochondrial BKCa reprograms metabolism toward the Warburg phenotype, promoting tumor growth. elifesciences.org | elifesciences.org |

| K2P3.1 (TASK-1) | Lung Cancer | Overexpression decreased glucose uptake and lactate production, suggesting a role in regulating the Warburg effect. nih.gov | nih.gov |

| Voltage-gated K+ (Kv) channels | General Cancer | Hypoxia-induced inhibition of Kv channels contributes to metabolic reprogramming and stabilization of HIF-1, a key driver of glycolysis. mdpi.com | mdpi.com |

| ATP-sensitive K+ (KATP) channels | General Cancer | Link metabolic state (ATP levels) to membrane electrical activity, influencing cancer cell proliferation and survival. mdpi.com | mdpi.com |

| Pyruvate Kinase (PKM2) | General Cancer | A key glycolytic enzyme that promotes the Warburg effect; its activity is dependent on potassium ions (K+). nih.gov | nih.gov |

Future Research Directions and Methodological Advances

Development of Novel Analytical Tools for In Vivo and Real-time Monitoring

The ability to monitor glutaconate levels dynamically within living systems is a critical frontier in understanding its metabolic impact. Current diagnostic methods for conditions like glutaric aciduria type I (GA-I), where glutaconate is a key biomarker, rely on techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy of bodily fluids. orpha.netindianpediatrics.net While powerful, these methods provide snapshots rather than a continuous picture of metabolic flux.

Future research is focused on developing more dynamic monitoring tools. A promising avenue is the creation of genetically encoded fluorescent sensors or "turn-on" probes. nih.gov These molecular tools are designed to fluoresce upon interaction with a specific metabolite, enabling real-time visualization of its concentration changes within live cells or even in vivo. nih.gov Such technology, already being developed for related molecules like glucose, could be adapted for glutaconate, offering unprecedented insights into its production, consumption, and transport under various physiological and pathological conditions. nih.gov High-pressure liquid chromatography (HPLC) is also a valuable technique used for the detection and quantification of glutaconate in research settings, particularly in studies involving microbial production. nih.gov

Advanced Omics Integration (Transcriptomics, Proteomics, Metabolomics)

To unravel the complex role of glutaconate, researchers are moving beyond single-level analysis and embracing multi-omics integration. This approach combines data from transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles) to build a comprehensive model of cellular function. nih.govfrontlinegenomics.come-enm.org By correlating changes in gene expression with protein abundance and resulting metabolite concentrations, scientists can identify the regulatory networks and pathways affected by glutaconate accumulation. e-enm.org

In the context of metabolic disorders like GA-I, integrated omics can reveal how the deficiency of a single enzyme, glutaryl-CoA dehydrogenase, leads to a cascade of changes across the cellular machinery. mdpi.comnih.gov This systems-level view is crucial for understanding the full pathological impact of glutaconate and other accumulated metabolites. nih.gov Furthermore, applying these techniques to engineered microorganisms, such as Escherichia coli strains designed to produce glutaconate, can optimize production pathways by identifying metabolic bottlenecks and regulatory hurdles. nih.govnih.gov The integration of these vast datasets requires sophisticated computational tools and machine learning algorithms to identify meaningful patterns and causal relationships. mdpi.comnih.gov

Elucidating Undiscovered Biochemical Pathways and Regulatory Mechanisms

While glutaconate is known as an intermediate in the breakdown of amino acids like lysine (B10760008) and tryptophan, research continues to uncover new pathways and regulatory mechanisms involving this compound. frontiersin.org A significant area of investigation is its production by anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum. nih.gov These microbes utilize a unique five-step pathway to ferment glutamate (B1630785) to glutaconate, involving key enzymes like 2-hydroxyglutarate dehydrogenase, glutaconate CoA-transferase (GctAB), and 2-hydroxyglutaryl-CoA dehydratase (HgdCAB). nih.govthe-innovation.orgrcsb.org

Understanding the regulation of these enzymes is a key research focus. For instance, the activity of the dehydratase and its activator is dependent on cofactors like riboflavin (B1680620) and iron-sulfur clusters. nih.gov In eukaryotes, the post-translational modification known as lysine glutarylation, where a glutaryl group is attached to a protein, is a crucial regulatory mechanism. frontiersin.org This process is influenced by the concentration of glutaryl-CoA, the precursor to glutaconate in lysine metabolism. The enzyme SIRT5 has been identified as a major de-glutarylating enzyme, suggesting a complex interplay between metabolic state and protein function regulation. frontiersin.org

Systems Biology Approaches to Model Glutaconate Metabolism

Systems biology offers a powerful framework for understanding the complex, interconnected nature of metabolic networks. benthambooks.commdpi.com By creating computational models, researchers can simulate the flow of metabolites through pathways and predict how the system will respond to perturbations, such as a genetic mutation or environmental change. nih.govmdpi.com These models integrate data on enzyme kinetics, gene regulation, and metabolite concentrations to create a holistic view of cellular metabolism. benthambooks.com

For glutaconate, systems biology approaches are being used to:

Model Disease States: Reconstruct the metabolic network of human cells to simulate the effects of GA-I, helping to predict the systemic consequences of glutaconate accumulation and identify potential therapeutic targets. mdpi.com

Engineer Microbial Production: In metabolic engineering, genome-scale models of organisms like E. coli or Saccharomyces cerevisiae are used to design and optimize synthetic pathways for producing valuable chemicals like glutaconate. nih.govscispace.com These models can predict the effects of gene additions or knockouts, guiding the engineering process for increased yield. the-innovation.org

Integrate Signaling and Metabolism: Advanced hybrid models are being developed that connect metabolic networks with signaling pathways, providing insights into how cells sense and adapt to changes in nutrient availability and metabolic stress. plos.org

These in silico approaches allow for the rapid testing of hypotheses and the generation of new research directions, accelerating the pace of discovery in glutaconate metabolism. nih.gov

Preclinical and Clinical Investigations of Therapeutic Modalities

Research into therapeutic interventions for disorders involving glutaconate, primarily GA-I, is an active area of investigation. Preclinical studies, often using animal models like the Gcdh-deficient mouse, are crucial for testing the efficacy and safety of new treatments before they are considered for human trials. medlink.comnih.gov

Key therapeutic strategies under investigation include:

Metabolic Therapy: This is the current standard of care and involves a diet low in lysine, supplemented with L-carnitine. medlink.comnih.gov The goal is to reduce the production of glutaric acid, glutaconic acid, and related toxic metabolites. nih.gov

Gene Therapy: A promising future approach involves correcting the underlying genetic defect. Studies in mouse models have shown that delivering a functional copy of the GCDH gene, either systemically or directly to the liver using adeno-associated virus (AAV) vectors, can rescue the biochemical and clinical abnormalities of GA-I. medlink.comnih.gov

These investigations, from preclinical models to human clinical trials, are essential for developing more effective treatments to mitigate the damaging effects of abnormal glutaconate metabolism. ceplus.eunih.gov

Exploration of Glutaconate in Other Biological Contexts beyond known disorders

Emerging research is beginning to identify roles for glutaconate beyond its association with rare inborn errors of metabolism. These findings suggest that glutaconate may be a more broadly relevant metabolite in various physiological and pathophysiological states.

Gut Microbiota Metabolism: Glutaconate is linked to the metabolic activity of the gut microbiome. Specific bacteria, such as Clostridium symbiosum, can produce glutaconate from the fermentation of amino acids. nih.gov This microbial production may influence host metabolism and signaling pathways.

Metabolic Syndrome and Liver Disease: Untargeted metabolomics studies have detected altered levels of glutaconate in animal models of metabolic dysfunction-associated steatotic liver disease (MASLD), suggesting it could be a biomarker or contributor to the metabolic disruptions seen in obesity and related conditions. mdpi.com

Industrial Biotechnology: Glutaconic acid is being explored as a potential platform chemical for the synthesis of biodegradable polymers, such as polyesters and polyamides. nih.gov Research into the microbial production of glutaconate using engineered E. coli highlights its potential as a sustainably produced monomer for the chemical industry. nih.gov

Energy Metabolism: Some studies using untargeted metabolomics have noted elevations in glutaconate in conditions where energy metabolism is thought to be impacted, suggesting a potential link to mitochondrial function or alternative energy pathways. mdpi.com

These expanding areas of research indicate that the biological significance of glutaconate is more extensive than previously understood, opening new avenues for investigation in fields ranging from gut health to materials science.

Q & A

Q. How can researchers synthesize and characterize Potassium Glutaconate for use in organocatalytic reactions?

this compound can be synthesized via ester hydrolysis of diethyl or dimethyl glutaconate derivatives under alkaline conditions, followed by neutralization with potassium hydroxide. For characterization, employ nuclear magnetic resonance (NMR) to confirm the glutaconate backbone and inductively coupled plasma mass spectrometry (ICP-MS) to quantify potassium content . In catalytic applications, optimize reaction conditions (e.g., solvent polarity, temperature) to enhance diastereo- and enantioselectivity, as demonstrated in organocatalytic Michael additions using glutaconate esters .

Q. What analytical methods ensure accurate quantification of this compound in formulations?

Use volumetric assays with standard preparations: dissolve this compound in water, dilute to a defined volume, and quantify via ion-selective electrodes or flame photometry. For precision, include controls with sodium chloride and hydrochloric acid to stabilize ionic strength and pH, as outlined in USP monographs . High-performance liquid chromatography (HPLC) with UV detection at 210 nm can further validate purity, particularly for detecting residual ester precursors .

Q. What is the biochemical role of this compound in enzymatic pathways?

this compound acts as a substrate or intermediate in CoA-transferase reactions. For example, in Acidaminococcus fermentans, glutaconate CoA-transferase catalyzes the decarboxylation of glutaconate to crotonyl-CoA. To study this, prepare enzyme assays with purified CoA-transferase, monitor oxygen exchange between acetate and glutamate residues via isotopic labeling, and analyze kinetics using stopped-flow spectrophotometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency when using this compound in enantioselective syntheses?

Variability in catalytic outcomes often stems from substituent effects on the glutaconate backbone. Conduct systematic substrate scoping: test aliphatic vs. aromatic nitro-olefins in Michael addition/cyclization sequences. Use density functional theory (DFT) calculations to model transition states and identify steric/electronic factors influencing enantioselectivity. Pair experimental data with multivariate regression analysis to isolate key variables .

Q. What methodologies enable site-specific mutagenesis of glutaconate CoA-transferase to alter substrate specificity?

Design mutagenesis primers targeting the enzyme’s active site (e.g., glutamate residues critical for CoA-ester hydrolysis). Express mutant variants in E. coli, purify via affinity chromatography, and assay activity using this compound and analogs (e.g., 3-methylglutaconate). Compare kinetic parameters (kcat, KM) to wild-type enzymes to assess functional changes .

Q. How can homology modeling improve structural insights into this compound-binding enzymes?

Retrieve amino acid sequences of target CoA-transferases from databases (e.g., NCBI). Use HHPred or SWISS-MODEL to align with templates like A. fermentans glutaconate CoA-transferase (PDB: 1K6D). Build 3D models with MODELLER, validate via ANOLEA for energy minimization, and perform docking simulations with this compound to predict binding modes .

Q. What experimental designs mitigate interference from this compound in enzymatic inhibition studies?

Glutaconate may inhibit decarboxylases (e.g., glutamate decarboxylase) via structural mimicry. Design competition assays with varying concentrations of this compound and natural substrates (e.g., glutarate). Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Include controls with β-hydroxyglutarate to rule out off-target effects .

Data Analysis and Optimization

Q. How should researchers optimize reaction conditions for Heck–Matsuda arylation using this compound derivatives?

Screen palladium catalysts (e.g., Pd(OAc)2 vs. PdCl2) and bases (e.g., K2CO3 vs. Cs2CO3) to enhance coupling efficiency. Monitor regioselectivity via <sup>13</sup>C NMR and optimize temperature (60–80°C) to balance yield and stereochemical integrity. Use design of experiments (DoE) to identify synergistic parameter interactions .

Q. What statistical approaches address variability in CoA-transferase activity assays involving this compound?

Apply mixed-effects models to account for batch-to-batch enzyme preparation variability. Use principal component analysis (PCA) to correlate activity with buffer composition (pH, ionic strength). For small datasets, bootstrap resampling provides robust error estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.